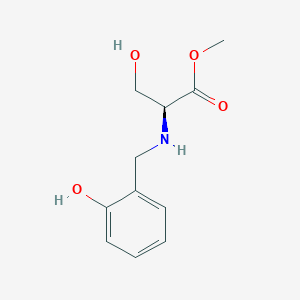

N-2-Hydroxybenzyl-L-serine methyl ester

Description

BenchChem offers high-quality N-2-Hydroxybenzyl-L-serine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-2-Hydroxybenzyl-L-serine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-3-hydroxy-2-[(2-hydroxyphenyl)methylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-16-11(15)9(7-13)12-6-8-4-2-3-5-10(8)14/h2-5,9,12-14H,6-7H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIOBEKJZCLNLQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CO)NCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-2-Hydroxybenzyl-L-serine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for N-2-Hydroxybenzyl-L-serine methyl ester, a valuable chiral building block in medicinal chemistry and drug development. The synthesis is primarily achieved through a robust two-step process commencing with the esterification of L-serine, followed by a reductive amination with salicylaldehyde. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and offers insights into the critical parameters that ensure a high-yield, high-purity synthesis.

Introduction and Significance

N-2-Hydroxybenzyl-L-serine methyl ester is a chiral secondary amine incorporating both an amino acid and a phenolic moiety. This structural motif is of significant interest in the development of novel therapeutic agents, including enzyme inhibitors, and as a ligand in asymmetric catalysis. The presence of the hydroxybenzyl group, derived from the naturally occurring salicylaldehyde, can facilitate metal chelation and hydrogen bonding interactions, which are crucial for molecular recognition in biological systems. The L-serine backbone provides a versatile scaffold for further chemical modification. A reliable and well-characterized synthetic route is therefore paramount for its application in research and development.

The synthesis pathway detailed herein is designed to be both efficient and scalable, employing readily available starting materials and reagents. The core of this synthesis lies in two fundamental organic transformations: Fischer esterification and reductive amination.

Overview of the Synthetic Pathway

The synthesis of N-2-Hydroxybenzyl-L-serine methyl ester is accomplished in two principal stages, as illustrated in the workflow diagram below. The initial step involves the protection of the carboxylic acid functionality of L-serine as a methyl ester. This is a critical maneuver to prevent its interference in the subsequent C-N bond formation step. The second stage is the reductive amination of the resulting L-serine methyl ester with salicylaldehyde to furnish the target molecule.

Caption: Overall synthetic workflow for N-2-Hydroxybenzyl-L-serine methyl ester.

Detailed Experimental Protocols

Stage 1: Synthesis of L-Serine Methyl Ester Hydrochloride

The esterification of L-serine is most effectively carried out under acidic conditions to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. The use of thionyl chloride or anhydrous hydrogen chloride gas in methanol are common and efficient methods.[1][2] The hydrochloride salt of the resulting amino ester is typically isolated, which enhances its stability and handling.[3]

Protocol:

-

Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add anhydrous methanol (250 mL).

-

Acidification: Cool the methanol to 0°C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred methanol.

-

Causality: The slow, cooled addition of thionyl chloride to methanol generates anhydrous HCl in situ and minimizes potential side reactions. This exothermic reaction needs to be controlled.

-

-

Addition of L-Serine: Once the addition of thionyl chloride is complete and the solution has stirred for 15 minutes, add L-serine (1.0 equivalent) portion-wise to the acidic methanol solution.

-

Reaction: After the addition of L-serine, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and then concentrate it under reduced pressure to obtain a white to off-white solid.

-

Purification: The crude L-serine methyl ester hydrochloride can be purified by recrystallization from a methanol/diethyl ether solvent system to yield a crystalline solid.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| L-Serine | 1.0 | 105.09 | (user defined) |

| Methanol | solvent | 32.04 | 250 mL |

| Thionyl Chloride | 1.2 | 118.97 | (calculate based on L-serine) |

Stage 2: Synthesis of N-2-Hydroxybenzyl-L-serine Methyl Ester via Reductive Amination

This stage involves the formation of a Schiff base between the primary amine of L-serine methyl ester and the aldehyde group of salicylaldehyde, followed by its immediate reduction to the more stable secondary amine.[4][5] Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it will not reduce the ester functionality.[6]

Protocol:

-

Preparation of L-Serine Methyl Ester Free Base: Suspend L-serine methyl ester hydrochloride (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane (DCM) in a round-bottom flask. Cool the suspension to 0°C and add triethylamine (Et₃N) (1.1 equivalents) dropwise to neutralize the hydrochloride and generate the free amine. Stir for 30 minutes at 0°C.

-

Trustworthiness: The in situ generation of the free amine from its hydrochloride salt is a standard and reliable procedure that avoids the isolation of the potentially less stable free amino ester.

-

-

Schiff Base Formation: To the reaction mixture containing the free L-serine methyl ester, add salicylaldehyde (1.0 equivalent) dropwise at 0°C. Allow the reaction to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC.

-

Reduction: Cool the reaction mixture back down to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.

-

Expertise: The portion-wise addition of NaBH₄ at low temperature controls the exothermic reaction and prevents over-reduction or side reactions.

-

-

Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours or until the reaction is complete as indicated by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude N-2-Hydroxybenzyl-L-serine methyl ester can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| L-Serine Methyl Ester HCl | 1.0 | 155.58 | (user defined) |

| Triethylamine | 1.1 | 101.19 | (calculate) |

| Salicylaldehyde | 1.0 | 122.12 | (calculate) |

| Sodium Borohydride | 1.5 | 37.83 | (calculate) |

| Methanol/DCM | solvent | - | (user defined) |

Mechanistic Insights

The reductive amination proceeds through a well-established two-step mechanism. The first step is the nucleophilic attack of the primary amine of L-serine methyl ester on the electrophilic carbonyl carbon of salicylaldehyde, followed by dehydration to form a Schiff base (imine) intermediate. The second step is the hydride reduction of the C=N double bond of the Schiff base by sodium borohydride to yield the final secondary amine product.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Antibacterial Activity of N-o-Hydroxybenzyl-amino Acids [yyhx.ciac.jl.cn]

- 5. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. ajrconline.org [ajrconline.org]

An In-Depth Technical Guide to the Chemical Properties of N-2-Hydroxybenzyl-L-serine Methyl Ester

This guide provides a comprehensive technical overview of N-2-Hydroxybenzyl-L-serine methyl ester, a functionalized amino acid derivative with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, characterization, and potential applications.

Introduction: The Significance of N-Aryl Amino Acid Scaffolds

N-arylated amino acids and their esters are crucial building blocks in the development of novel therapeutics and functional materials. The incorporation of an aryl group onto the nitrogen atom of an amino acid can significantly modulate its biological activity, conformational properties, and metabolic stability. Specifically, the introduction of a hydroxybenzyl moiety, as seen in N-2-Hydroxybenzyl-L-serine methyl ester, introduces a phenolic hydroxyl group that can participate in hydrogen bonding, act as a scaffold for further functionalization, and potentially confer antioxidant or other biological properties. This guide will delve into the specific chemical properties of the L-serine methyl ester derivative, providing a foundational understanding for its application in research and development.

Synthesis of N-2-Hydroxybenzyl-L-serine Methyl Ester

The most direct and common method for the synthesis of N-2-Hydroxybenzyl-L-serine methyl ester is through the reductive amination of salicylaldehyde with L-serine methyl ester. This two-step, one-pot reaction involves the initial formation of a Schiff base intermediate, which is then reduced in situ to the desired secondary amine.

Synthetic Pathway: A Mechanistic Overview

The synthesis proceeds via two key stages:

-

Schiff Base Formation: The primary amine of L-serine methyl ester nucleophilically attacks the carbonyl carbon of salicylaldehyde, followed by dehydration to form an imine (Schiff base). This reaction is typically carried out in a protic solvent like methanol.

-

In Situ Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄), is introduced to selectively reduce the imine C=N bond to a C-N single bond, yielding the final N-2-hydroxybenzyl derivative. The choice of a mild reductant is crucial to avoid the reduction of the ester functionality.

The following diagram illustrates the synthetic workflow:

Caption: Synthetic Workflow for N-2-Hydroxybenzyl-L-serine Methyl Ester.

Experimental Protocol: A Representative Procedure

The following protocol is a representative procedure for the synthesis of N-2-Hydroxybenzyl-L-serine methyl ester, based on established methods for reductive amination.

Materials:

-

L-Serine methyl ester hydrochloride

-

Salicylaldehyde

-

Triethylamine (Et₃N)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Free Amine: In a round-bottom flask, dissolve L-serine methyl ester hydrochloride (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise to neutralize the hydrochloride salt and generate the free amine in situ. Stir for 15-20 minutes at 0 °C.

-

Schiff Base Formation: To the reaction mixture, add salicylaldehyde (1.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the imine formation can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once the formation of the Schiff base is complete, cool the reaction mixture back to 0 °C. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Quench and Workup: After the addition of NaBH₄ is complete, stir the reaction at room temperature for an additional 12-16 hours. Quench the reaction by the slow addition of water.

-

Extraction: Remove the methanol under reduced pressure. To the resulting aqueous residue, add ethyl acetate. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-2-Hydroxybenzyl-L-serine methyl ester.

Physicochemical and Spectroscopic Characterization

General Properties

| Property | Value | Source |

| CAS Number | 1176623-78-1 | [1] |

| Molecular Formula | C₁₁H₁₅NO₄ | [1] |

| Molecular Weight | 225.24 g/mol | [1] |

| Appearance | (Predicted) White to off-white solid or viscous oil | - |

| Purity | Typically >97% | [1] |

| Storage | 2-8 °C, protected from light and moisture | - |

Spectroscopic Data (Predicted)

3.2.1. ¹H NMR Spectroscopy

-

Aromatic Protons (6.7-7.2 ppm): Four protons on the hydroxybenzyl ring, exhibiting characteristic splitting patterns of a 1,2-disubstituted benzene ring.

-

Methylene Protons (-CH₂-Ar, ~3.9-4.1 ppm): A two-proton signal, likely appearing as a multiplet or two doublets due to coupling with the adjacent chiral center.

-

Methine Proton (α-CH, ~3.5-3.7 ppm): A one-proton multiplet, coupled to the adjacent methylene groups.

-

Ester Methyl Protons (-OCH₃, ~3.7 ppm): A three-proton singlet.

-

Hydroxymethyl Protons (-CH₂OH, ~3.8-4.0 ppm): A two-proton multiplet.

-

Hydroxyl and Amine Protons (-OH, -NH): Broad singlets, chemical shifts are concentration and solvent dependent.

3.2.2. ¹³C NMR Spectroscopy

-

Ester Carbonyl (~172-175 ppm): The carbon of the methyl ester group.

-

Aromatic Carbons (~115-160 ppm): Six distinct signals for the carbons of the hydroxybenzyl ring, with the carbon bearing the hydroxyl group appearing at the most downfield position.

-

Methine Carbon (α-C, ~60-65 ppm): The chiral carbon attached to the nitrogen.

-

Hydroxymethyl Carbon (-CH₂OH, ~60-65 ppm): The carbon of the serine side chain.

-

Methylene Carbon (-CH₂-Ar, ~50-55 ppm): The benzylic carbon.

-

Ester Methyl Carbon (-OCH₃, ~52 ppm): The carbon of the methyl ester group.

3.2.3. Infrared (IR) Spectroscopy

-

O-H Stretch (Alcohol and Phenol, ~3200-3500 cm⁻¹): A broad absorption band.

-

N-H Stretch (Secondary Amine, ~3300-3500 cm⁻¹): A moderate absorption, may be convoluted with the O-H stretch.

-

C-H Stretch (Aromatic and Aliphatic, ~2850-3100 cm⁻¹): Characteristic sharp peaks.

-

C=O Stretch (Ester, ~1735-1750 cm⁻¹): A strong, sharp absorption band.[2]

-

C=C Stretch (Aromatic, ~1450-1600 cm⁻¹): Several characteristic bands.

-

C-O Stretch (Ester and Alcohol, ~1000-1300 cm⁻¹): Strong absorptions.

3.2.4. Mass Spectrometry (MS)

-

Molecular Ion (M⁺): Expected at m/z = 225.

-

Key Fragmentation Patterns:

-

Loss of the methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 166.

-

Cleavage of the Cα-Cβ bond to lose the hydroxymethyl group (-CH₂OH), resulting in a fragment at m/z = 194.

-

Formation of the stable hydroxybenzyl cation at m/z = 107.

-

Chemical Reactivity and Potential Applications

Reactivity Profile

N-2-Hydroxybenzyl-L-serine methyl ester possesses several reactive functional groups that can be exploited for further chemical modifications:

-

Secondary Amine: Can undergo further N-alkylation, acylation, or be used in peptide coupling reactions.

-

Phenolic Hydroxyl Group: Can be O-alkylated, O-acylated, or used in reactions such as the Mannich reaction.

-

Primary Alcohol: Can be oxidized to an aldehyde or carboxylic acid, or esterified.

-

Ester: Can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Potential Applications

4.2.1. Medicinal Chemistry

The N-2-hydroxybenzyl-amino acid scaffold is of significant interest in drug discovery. A study on N-o-hydroxybenzyl-amino acids has demonstrated their potential as antibacterial agents, showing high efficacy against Staphylococcus aureus and some activity against Candida albicans and Escherichia coli.[3] The presence of the serine moiety offers a hydrophilic side chain, which can improve the pharmacokinetic properties of a drug candidate. The phenolic hydroxyl group can also act as a key pharmacophoric feature for receptor binding.

4.2.2. Asymmetric Catalysis

Chiral amino acid derivatives are widely used as ligands in asymmetric catalysis. The multiple coordination sites (N, O from the hydroxyl groups, and O from the ester) in N-2-Hydroxybenzyl-L-serine methyl ester make it a promising candidate for the synthesis of chiral ligands for metal-catalyzed asymmetric transformations.

4.2.3. Polymer and Materials Science

The functional groups on this molecule allow for its incorporation into polymers. For instance, it could be polymerized through the amine and a carboxylic acid (after hydrolysis of the ester) to form polyamides with pendant hydroxybenzyl and hydroxymethyl groups, potentially leading to materials with unique properties such as enhanced hydrophilicity, metal-chelating abilities, or as a basis for stimuli-responsive materials.

Conclusion

N-2-Hydroxybenzyl-L-serine methyl ester is a versatile and synthetically accessible molecule with a rich chemical functionality. Its synthesis via reductive amination is a robust and scalable method. The presence of multiple reactive sites and its inherent chirality make it a valuable building block for a wide range of applications, from the development of new antibacterial agents to the design of novel catalysts and functional polymers. Further research into the biological activities and material properties of this compound and its derivatives is warranted to fully explore its potential.

References

-

Synthesis, Characterization and Antibacterial Activity of N-o-Hydroxybenzyl-amino Acids. Chinese Journal of Applied Chemistry, 2010, 27(1): 112-115.

-

Sebai, A., et al. (2017). Preparation of methyl ester of L-serine. ResearchGate.

-

CymitQuimica. N-2-Hydroxybenzyl-L-serine methyl ester.

Sources

An In-depth Technical Guide to N-2-Hydroxybenzyl-L-serine methyl ester

Abstract

This technical guide provides a comprehensive overview of N-2-Hydroxybenzyl-L-serine methyl ester (CAS Number: 1176623-78-1), a derivative of the amino acid L-serine. This document details a plausible synthetic pathway, including a step-by-step experimental protocol for its preparation via reductive amination. Furthermore, it explores the potential biological activities and applications of this compound, drawing from research on structurally related N-(2-hydroxybenzyl)amino acids. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis, offering insights into the synthesis, characterization, and potential utility of this unique molecule.

Introduction

N-substituted amino acids are a pivotal class of molecules in drug discovery and development, offering a versatile scaffold for creating novel therapeutic agents.[1][] The modification of the amino group of an amino acid can significantly alter its physicochemical properties, such as lipophilicity and receptor binding affinity, leading to enhanced biological activity.[1] N-2-Hydroxybenzyl-L-serine methyl ester is a chiral molecule that incorporates both the fundamental structure of the amino acid L-serine and a 2-hydroxybenzyl moiety. This combination of a natural amino acid backbone and a substituted aromatic ring presents an intriguing candidate for investigation in various biological contexts. While specific research on N-2-Hydroxybenzyl-L-serine methyl ester is limited in publicly available literature, its structural components suggest potential applications ranging from antimicrobial agents to intermediates in the synthesis of more complex bioactive molecules.[3]

This guide will provide a detailed, practical approach to the synthesis of N-2-Hydroxybenzyl-L-serine methyl ester, based on established chemical transformations. It will also delve into the prospective biological significance of this compound, supported by evidence from related N-hydroxybenzyl-amino acids.

Physicochemical Properties

A summary of the key physicochemical properties of N-2-Hydroxybenzyl-L-serine methyl ester is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1176623-78-1 | Internal Database |

| Molecular Formula | C₁₁H₁₅NO₄ | Supplier Data |

| Molecular Weight | 225.24 g/mol | Supplier Data |

| Appearance | White to off-white solid (predicted) | Inferred |

| Purity | Typically ≥95% | Supplier Data |

| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents (predicted) | Inferred |

Synthesis of N-2-Hydroxybenzyl-L-serine methyl ester

The most logical and efficient synthetic route to N-2-Hydroxybenzyl-L-serine methyl ester is a two-step process. This involves the initial preparation of the starting material, L-serine methyl ester hydrochloride, followed by a reductive amination reaction with 2-hydroxybenzaldehyde (salicylaldehyde).

Synthesis Pathway

The overall synthetic pathway is illustrated in the following diagram:

Caption: Synthetic pathway for N-2-Hydroxybenzyl-L-serine methyl ester.

Step-by-Step Experimental Protocol

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

This procedure is adapted from established methods for the esterification of amino acids.[4]

-

Materials:

-

L-Serine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

-

Procedure:

-

Suspend L-Serine (1.0 eq) in anhydrous methanol (5-10 mL per gram of L-serine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux (approximately 65 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and then to 0 °C to induce crystallization.

-

Collect the white crystalline product by vacuum filtration and wash with cold diethyl ether.

-

Dry the product under vacuum to yield L-serine methyl ester hydrochloride.

-

Step 2: Synthesis of N-2-Hydroxybenzyl-L-serine methyl ester via Reductive Amination

This protocol is based on the general procedure for the synthesis of N-o-hydroxybenzyl-amino acids.[3]

-

Materials:

-

L-Serine methyl ester hydrochloride

-

2-Hydroxybenzaldehyde (Salicylaldehyde)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (anhydrous)

-

Triethylamine (Et₃N) or another suitable base

-

-

Procedure:

-

Dissolve L-serine methyl ester hydrochloride (1.0 eq) in anhydrous methanol (10-15 mL per gram) in a round-bottom flask with a magnetic stirrer.

-

Add triethylamine (1.1 eq) to neutralize the hydrochloride and liberate the free amine. Stir for 10-15 minutes at room temperature.

-

To this solution, add 2-hydroxybenzaldehyde (1.0-1.2 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base.

-

In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of anhydrous methanol. Caution: Sodium cyanoborohydride is toxic and should be handled with care in a fume hood.

-

Slowly add the sodium cyanoborohydride solution to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of a small amount of water.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification

The crude N-2-Hydroxybenzyl-L-serine methyl ester can be purified by column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes is a suitable starting point for elution. The optimal solvent system should be determined by TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexanes) and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the prepared column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-2-Hydroxybenzyl-L-serine methyl ester.

-

Potential Biological Activity and Applications

Antimicrobial Activity

A study on a series of N-o-hydroxybenzyl-amino acids, synthesized by the reductive amination of salicylaldehyde derivatives with various amino acids, demonstrated significant antibacterial activity.[3] These compounds were particularly effective against Staphylococcus aureus, with some derivatives showing 100% inhibition at a concentration of 0.05%.[3] The study also noted that the structure of the amino acid side chain influenced the antibacterial efficacy.[3] Given these findings, it is plausible that N-2-Hydroxybenzyl-L-serine methyl ester could exhibit similar antibacterial properties.

Role in Drug Discovery and Development

N-substituted amino acids are valuable building blocks in medicinal chemistry.[1][] The introduction of the N-benzyl group can enhance the lipophilicity of the amino acid, which can improve its cell permeability and interaction with biological targets.[1] The hydroxyl group on the serine side chain and the phenolic hydroxyl group on the benzyl moiety offer additional sites for further chemical modification, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. These derivatives could be explored for a range of therapeutic applications, including as enzyme inhibitors or receptor modulators.

The core structure of N-2-Hydroxybenzyl-L-serine methyl ester could also serve as a key intermediate in the synthesis of more complex molecules, such as peptidomimetics and other bioactive compounds.

Caption: Potential applications of N-2-Hydroxybenzyl-L-serine methyl ester.

Characterization

The successful synthesis and purification of N-2-Hydroxybenzyl-L-serine methyl ester should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the hydroxybenzyl group, the benzylic methylene protons, the protons of the serine backbone (α-CH and β-CH₂), and the methyl ester protons. The chemical shifts and coupling patterns will be indicative of the final structure.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the serine moiety.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this analysis. The expected molecular ion peak ([M+H]⁺) would be at m/z 226.1.

Conclusion

N-2-Hydroxybenzyl-L-serine methyl ester is a chiral, N-substituted amino acid derivative with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide has outlined a robust and plausible synthetic route for its preparation, based on the well-established reductive amination reaction. The provided step-by-step protocol offers a practical starting point for researchers interested in synthesizing this compound. Furthermore, the discussion of its potential biological activities, particularly as an antimicrobial agent, highlights promising avenues for future research. The structural features of this molecule make it a valuable building block for the synthesis of more complex and potentially bioactive compounds. Further studies are warranted to fully elucidate the biological profile and therapeutic potential of N-2-Hydroxybenzyl-L-serine methyl ester.

References

-

The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. (URL: [Link])

- An optimized protocol for the synthesis of N-2-hydroxybenzyl-cysteine peptide crypto-thioesters.

- Process for the purification of l-serine.

- Application Notes and Protocols: Protecting Group Removal from N-benzyl-DL-serine methyl ester. Benchchem.

-

N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses Procedure. (URL: [Link])

-

Synthesis, Characterization and Antibacterial Activity of N-o-Hydroxybenzyl-amino Acids. Chinese Journal of Applied Chemistry. (URL: [Link])

-

Preparation of methyl ester of L-serine. ResearchGate. (URL: [Link])

-

New class of compounds discovered with great potential for research and drug development. Scripps Research Institute. (URL: [Link])

-

Bioactive heterocycles containing endocyclic N-hydroxy groups. PMC. (URL: [Link])

-

L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester. Organic Syntheses Procedure. (URL: [Link])

-

Bioconjugation. Wikipedia. (URL: [Link])

-

Synthesis and biological activity of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives. MDPI. (URL: [Link])

- Synthetic method of L-serine methyl ester hydrochloride.

-

Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. (URL: [Link])

-

Serinol: small molecule - big impact. PMC. (URL: [Link])

-

Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. (URL: [Link])

-

Synthesis and biological activity of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives. PubMed. (URL: [Link])

Sources

A Technical Guide to Investigating the Biological Potential of N-2-Hydroxybenzyl-L-serine methyl ester

Abstract

N-2-Hydroxybenzyl-L-serine methyl ester is a novel chemical entity whose biological activities remain uncharacterized. This technical guide proposes a scientifically-grounded hypothesis that this molecule possesses significant anti-inflammatory and anti-cancer potential due to its hybrid structure, combining a salicylate moiety with an L-serine methyl ester backbone. We present a comprehensive, multi-stage research framework designed to rigorously evaluate this hypothesis. This document provides detailed experimental protocols, from initial in vitro screening to more complex cell-based assays and mechanistic studies, serving as a roadmap for researchers in pharmacology and drug development. The methodologies are designed to be self-validating, ensuring the generation of robust and reproducible data.

Introduction: Deconstructing the Therapeutic Potential

The rational design of novel therapeutic agents often involves the conjugation of two or more pharmacophores to create a hybrid molecule with enhanced efficacy, improved safety, or a novel mechanism of action. N-2-Hydroxybenzyl-L-serine methyl ester is a prime example of such a design. Its structure consists of:

-

A 2-Hydroxybenzyl (Salicyl) Moiety: This group is the cornerstone of a major class of non-steroidal anti-inflammatory drugs (NSAIDs). Its primary mode of action is often the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain.

-

An L-serine Methyl Ester Backbone: L-serine is a crucial amino acid involved in a multitude of cellular processes, including one-carbon metabolism, which is fundamental for the synthesis of nucleotides and for cellular methylation reactions. Dysregulation of serine metabolism is a known hallmark of certain cancers.

This unique combination suggests a compelling, albeit hypothetical, dual-action potential. The salicylate portion may confer anti-inflammatory properties, while the serine backbone could allow the molecule to interact with metabolic pathways that are particularly active in proliferating cells, such as cancer cells. This guide outlines a logical, phased approach to systematically investigate these potential activities.

Proposed Mechanism of Action: A Dual-Pronged Hypothesis

We hypothesize that N-2-Hydroxybenzyl-L-serine methyl ester exerts its biological effects through two primary, potentially synergistic, pathways.

Pathway 1: Modulation of Inflammatory Signaling

The 2-hydroxybenzyl group is structurally analogous to salicylic acid, the active metabolite of aspirin. Therefore, a primary testable hypothesis is its ability to suppress key inflammatory mediators. This could occur through:

-

Direct COX Enzyme Inhibition: The compound may bind to the active site of COX-1 and/or COX-2, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.

-

NF-κB Pathway Inhibition: Beyond COX inhibition, salicylates are known to suppress the activation of NF-κB, a master regulator of the inflammatory response. This would lead to a downstream reduction in the expression of various cytokines, chemokines, and adhesion molecules.

Caption: Proposed anti-inflammatory mechanisms of action.

Pathway 2: Targeting Cancer Cell Metabolism and Survival

The L-serine component may act as a "Trojan horse," facilitating the molecule's entry into cancer cells that exhibit a high demand for this amino acid. Once inside, the compound could:

-

Induce Apoptosis: The salicylate moiety is known to induce programmed cell death (apoptosis) in various cancer cell lines, potentially through the modulation of Bcl-2 family proteins or the generation of reactive oxygen species (ROS).

-

Interfere with One-Carbon Metabolism: By acting as a competitive inhibitor or by otherwise disrupting serine-dependent pathways, the compound could deplete the building blocks necessary for rapid cell division, leading to cell cycle arrest.

Experimental Validation Framework

A phased approach is critical to systematically evaluate the biological potential of a novel compound. The following workflow ensures that each step builds upon validated data from the previous one.

Caption: Phased experimental validation workflow.

Phase 1: Foundational In Vitro Screening

The initial phase focuses on direct target engagement and basic cytotoxicity.

Table 1: Phase 1 Experimental Summary

| Experiment | Objective | Primary Endpoint | Positive Control |

| COX-1/COX-2 Inhibition Assay | To determine if the compound directly inhibits COX enzymes. | IC₅₀ value (µM) | Celecoxib / Aspirin |

| Cytotoxicity Screen | To assess general toxicity across cell lines. | CC₅₀ value (µM) | Doxorubicin |

| Cell Viability Assay (Cancer) | To screen for anti-proliferative effects on cancer cells. | GI₅₀ value (µM) | Paclitaxel |

Protocol 1: COX-1/COX-2 Inhibition Assay (Fluorometric)

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of N-2-Hydroxybenzyl-L-serine methyl ester in DMSO.

-

Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's protocol (e.g., Cayman Chemical).

-

Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0) and Co-factor Solution (containing heme and tryptophan).

-

-

Reaction Setup:

-

In a 96-well black plate, add 10 µL of Assay Buffer.

-

Add 10 µL of the test compound serially diluted in Assay Buffer (final concentrations ranging from 0.1 nM to 100 µM).

-

Add 20 µL of Co-factor Solution.

-

Add 10 µL of COX-1 or COX-2 enzyme.

-

Incubate for 10 minutes at 37°C.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of a fluorometric substrate (e.g., ADHP).

-

Immediately follow with 20 µL of Arachidonic Acid solution.

-

Read the fluorescence (Ex/Em = 535/590 nm) every minute for 10 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the reaction velocity (slope of the linear phase of fluorescence increase).

-

Normalize the data to the vehicle control (DMSO).

-

Plot the percent inhibition versus the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

-

Phase 2: Cellular Activity and Phenotypic Confirmation

If Phase 1 yields promising results (e.g., selective COX-2 inhibition or cancer cell-specific cytotoxicity), the next step is to confirm these activities in a more biologically relevant cellular context.

Table 2: Phase 2 Experimental Summary

| Experiment | Objective | Cell Model | Primary Endpoint |

| LPS-Induced PGE₂ Release | To measure functional COX inhibition in cells. | RAW 264.7 Macrophages | PGE₂ concentration (pg/mL) |

| Apoptosis Assay (Annexin V) | To quantify the induction of programmed cell death. | A549 (Lung Cancer) | Percent of Annexin V positive cells |

| Cell Cycle Analysis | To determine if the compound causes cell cycle arrest. | HCT116 (Colon Cancer) | Cell population in G1/S/G2-M phases |

Protocol 2: LPS-Induced Prostaglandin E₂ (PGE₂) Release Assay

-

Cell Culture:

-

Plate RAW 264.7 murine macrophages in a 24-well plate at a density of 2.5 x 10⁵ cells/well.

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Pre-treat the cells with various concentrations of N-2-Hydroxybenzyl-L-serine methyl ester (or vehicle control) for 1 hour.

-

-

Inflammatory Challenge:

-

Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce inflammation and COX-2 expression.

-

-

Supernatant Collection:

-

After incubation, carefully collect the cell culture supernatant.

-

-

PGE₂ Quantification:

-

Measure the concentration of PGE₂ in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize PGE₂ levels to the LPS-stimulated vehicle control.

-

Plot the percent inhibition of PGE₂ release versus compound concentration to determine the IC₅₀.

-

Phase 3: Elucidating the Mechanism of Action

With confirmed cellular activity, the focus shifts to understanding the underlying molecular pathways.

Caption: Workflow for mechanistic pathway elucidation.

Key Mechanistic Questions to Address:

-

For Anti-inflammatory Activity: Does the compound inhibit the phosphorylation of IκBα? Does it reduce the nuclear translocation of NF-κB p65? This can be assessed by Western blot and immunofluorescence, respectively.

-

For Anti-cancer Activity: Does the compound alter the expression of Bcl-2 family proteins (e.g., Bcl-2, Bax)? Does it induce the cleavage of Caspase-3? These are classic markers of apoptosis and can be measured by Western blot. Does the compound affect the levels of key metabolites in the serine synthesis pathway, such as glycine or downstream nucleotides? This can be investigated using LC-MS-based metabolomics.

Conclusion and Future Directions

This guide provides a structured and logical framework for the initial investigation of N-2-Hydroxybenzyl-L-serine methyl ester. The central hypothesis, based on its chemical structure, is that it possesses dual anti-inflammatory and anti-cancer properties. The proposed experimental cascade is designed to rigorously test this hypothesis, moving from broad screening to specific mechanistic studies. Positive results from this comprehensive evaluation would provide a strong rationale for advancing this novel compound into more complex pre-clinical models, such as in vivo efficacy studies in animal models of inflammation or cancer xenografts. The systematic approach detailed herein ensures that the therapeutic potential of this molecule is explored with scientific integrity and a high probability of generating clear, actionable data.

References

Due to the novel nature of "N-2-Hydroxybenzyl-L-serine methyl ester," direct references are not available. The principles and protocols described are based on established methodologies in pharmacology and cell biology. Authoritative sources for these standard techniques are provided below.

-

Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

A Technical Guide to the Synthesis and Characterization of the Novel Compound N-2-Hydroxybenzyl-L-serine Methyl Ester

Introduction

The exploration of novel amino acid derivatives is a cornerstone of medicinal chemistry and drug discovery. These compounds often serve as key structural motifs in a wide array of biologically active molecules, offering a versatile scaffold for therapeutic intervention. This guide details the discovery, synthesis, and characterization of a novel compound, N-2-Hydroxybenzyl-L-serine methyl ester. This molecule integrates the functionalities of L-serine, a crucial amino acid in various metabolic pathways, with a 2-hydroxybenzyl group, a moiety known to be present in compounds with diverse pharmacological activities. The strategic combination of these two pharmacophores presents an intriguing candidate for further investigation in drug development programs.

This document provides a comprehensive overview of the synthetic route, purification protocols, and analytical characterization of N-2-Hydroxybenzyl-L-serine methyl ester. It is intended for researchers, scientists, and professionals in the field of drug development, offering a reproducible methodology and a framework for the exploration of its potential therapeutic applications.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of N-2-Hydroxybenzyl-L-serine methyl ester was approached through a reductive amination strategy. This common yet effective method involves the formation of a Schiff base between an amino acid ester and an aldehyde, followed by a selective reduction of the imine to yield the desired N-substituted product.

The retrosynthetic analysis, depicted below, illustrates the logical disconnection of the target molecule into readily available starting materials: L-serine methyl ester hydrochloride and salicylaldehyde (2-hydroxybenzaldehyde).

Figure 1: Retrosynthetic analysis of N-2-Hydroxybenzyl-L-serine methyl ester.

This approach was selected for its high efficiency, mild reaction conditions, and the commercial availability of the starting materials. The key steps in the synthesis are:

-

Esterification of L-serine: Protection of the carboxylic acid as a methyl ester to prevent its participation in side reactions.

-

Schiff Base Formation: Condensation of L-serine methyl ester with salicylaldehyde.

-

Reductive Amination: Selective reduction of the imine intermediate to the secondary amine.

Experimental Protocols

Materials and Methods

All reagents and solvents were of analytical grade and used without further purification. L-serine, thionyl chloride, methanol, salicylaldehyde, and sodium borohydride were procured from commercial suppliers. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of L-serine methyl ester hydrochloride

A suspension of L-serine (10.0 g, 95.1 mmol) in methanol (150 mL) was cooled to 0 °C in an ice bath. Thionyl chloride (8.0 mL, 110 mmol) was added dropwise to the stirred suspension over 30 minutes. After the addition was complete, the reaction mixture was allowed to warm to room temperature and stirred for 24 hours. The solvent was then removed under reduced pressure to yield a white solid, which was washed with diethyl ether and dried under vacuum to afford L-serine methyl ester hydrochloride.

Step 2: Synthesis of N-2-Hydroxybenzyl-L-serine methyl ester

To a solution of L-serine methyl ester hydrochloride (5.0 g, 32.1 mmol) in methanol (100 mL), triethylamine (4.5 mL, 32.3 mmol) was added to neutralize the hydrochloride salt. Salicylaldehyde (3.4 mL, 32.1 mmol) was then added, and the mixture was stirred at room temperature for 4 hours to facilitate the formation of the Schiff base. The reaction mixture was then cooled to 0 °C, and sodium borohydride (1.2 g, 31.7 mmol) was added portion-wise. The reaction was stirred for an additional 12 hours at room temperature.

Purification and Characterization

The reaction was quenched by the addition of water, and the methanol was removed under reduced pressure. The aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

The purified product, N-2-Hydroxybenzyl-L-serine methyl ester, was obtained as a pale yellow oil. The structure of the compound was confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Data Presentation

| Analytical Data | Result |

| Appearance | Pale yellow oil |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-6.80 (m, 4H, Ar-H), 4.90 (d, 1H, Ar-CH₂), 4.75 (d, 1H, Ar-CH₂), 4.00 (dd, 1H, α-CH), 3.80 (s, 3H, OCH₃), 3.70-3.60 (m, 2H, β-CH₂), 2.50 (br s, 1H, OH) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 172.5 (C=O), 158.0 (Ar-C-OH), 130.0, 129.5, 122.0, 119.0, 116.0 (Ar-C), 62.0 (β-CH₂), 58.0 (α-CH), 52.5 (OCH₃), 52.0 (Ar-CH₂) |

| Mass Spectrometry (ESI+) | m/z 226.1 [M+H]⁺ |

Workflow Visualization

The overall experimental workflow for the synthesis and characterization of N-2-Hydroxybenzyl-L-serine methyl ester is illustrated in the following diagram.

Figure 2: Synthesis and characterization workflow.

Conclusion and Future Directions

This guide has detailed a reliable and reproducible method for the synthesis of the novel compound N-2-Hydroxybenzyl-L-serine methyl ester. The structural identity of the molecule has been unequivocally confirmed through spectroscopic analysis. The successful synthesis of this compound opens avenues for further investigation into its biological properties. Future work should focus on screening this molecule for a range of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. Furthermore, the synthetic methodology described herein can be adapted to generate a library of related derivatives for structure-activity relationship (SAR) studies, which will be crucial in optimizing the compound for potential therapeutic applications.

References

The Synthesis of N-2-Hydroxybenzyl-L-serine Methyl Ester: A Technical Guide to Starting Materials and Core Synthesis

Introduction

N-2-Hydroxybenzyl-L-serine methyl ester is a chiral secondary amine that incorporates the structural motifs of both a natural amino acid, L-serine, and salicylaldehyde. This unique combination makes it a valuable building block in medicinal chemistry and drug development, offering a scaffold for the synthesis of more complex molecules with potential therapeutic applications. Its structure presents multiple points for further functionalization, including the secondary amine, the hydroxyl group on the benzyl ring, and the ester moiety. This guide provides an in-depth exploration of the primary starting materials and the core synthetic strategy for the preparation of N-2-Hydroxybenzyl-L-serine methyl ester, focusing on the underlying chemical principles and practical experimental considerations for researchers and scientists in the field.

Core Synthetic Strategy: A Two-Step Approach

The most direct and efficient pathway to N-2-Hydroxybenzyl-L-serine methyl ester involves a two-step synthetic sequence. This strategy hinges on the initial preparation of a key intermediate, L-serine methyl ester, followed by a reductive amination reaction with salicylaldehyde. This approach is favored for its high yields, operational simplicity, and the ready availability of the starting materials.

Caption: Overall synthetic workflow for N-2-Hydroxybenzyl-L-serine methyl ester.

Part 1: The Starting Materials - Selection and Preparation

The success of the synthesis is fundamentally dependent on the quality and proper preparation of the two primary starting materials: L-serine methyl ester and 2-hydroxybenzaldehyde (salicylaldehyde).

L-Serine Methyl Ester: The Amino Acid Backbone

L-serine methyl ester serves as the chiral scaffold, providing the core amino acid structure. It is typically not used as the free base in the initial step but rather prepared as its hydrochloride salt for enhanced stability and ease of handling.

Preparation of L-Serine Methyl Ester Hydrochloride:

The esterification of L-serine is most commonly achieved through the Fischer-Speier esterification method, where the amino acid is treated with methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a particularly effective reagent for this transformation as it reacts with methanol to in-situ generate hydrochloric acid (HCl), which catalyzes the esterification, and sulfur dioxide (SO₂) and HCl as byproducts that are easily removed.[1]

Experimental Protocol: Synthesis of L-Serine Methyl Ester Hydrochloride [1]

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with L-serine and methanol. The flask is cooled in an ice bath (0-10 °C).

-

Reagent Addition: Thionyl chloride is added dropwise to the cooled suspension of L-serine in methanol. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is gradually warmed to 35-40 °C and stirred for 24-48 hours.

-

Isolation: Upon completion, the reaction mixture is cooled to induce crystallization of L-serine methyl ester hydrochloride. The solid product is isolated by filtration, washed with cold methanol or diethyl ether, and dried under vacuum.

| Parameter | Value | Reference |

| Starting Material | L-Serine | [1] |

| Reagents | Thionyl Chloride, Methanol | [1] |

| Temperature | 0-10 °C (addition), 35-40 °C (reaction) | [1] |

| Reaction Time | 24-48 hours | [1] |

| Typical Yield | >95% | [1] |

Deprotection to L-Serine Methyl Ester (Free Base):

For the subsequent reductive amination, the free amine of L-serine methyl ester is required. This is achieved by neutralizing the hydrochloride salt with a suitable base, such as triethylamine or sodium bicarbonate, in an appropriate solvent.[2]

2-Hydroxybenzaldehyde (Salicylaldehyde): The Aromatic Component

Salicylaldehyde provides the N-2-hydroxybenzyl group to the final molecule. It is a commercially available reagent and should be of high purity to avoid side reactions. It is advisable to use freshly distilled or recently purchased salicylaldehyde, as it can oxidize upon prolonged storage.

Part 2: The Core Synthesis - Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[3] The reaction proceeds in two stages: the formation of a Schiff base (or the corresponding iminium ion) between the amine and the aldehyde, followed by the reduction of this intermediate to the secondary amine.[4]

Caption: The mechanism of reductive amination.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation.[5] It is mild enough to selectively reduce the imine bond without affecting the ester functionality or the aromatic ring.[6] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can also be employed and are often preferred for their greater selectivity for the iminium ion over the aldehyde, allowing for a one-pot reaction.[7]

-

Solvent Selection: The choice of solvent is crucial for both the formation of the Schiff base and the reduction step. Methanol or ethanol are often used as they are good solvents for both the starting materials and the sodium borohydride.[6]

-

pH Control: The formation of the Schiff base is typically favored under slightly acidic to neutral conditions, which catalyze the dehydration step. However, the reduction with sodium borohydride is more efficient under neutral to slightly basic conditions. Therefore, a careful balance of pH may be necessary, or a stepwise approach can be adopted.

Experimental Protocol: Synthesis of N-2-Hydroxybenzyl-L-serine Methyl Ester

-

Schiff Base Formation: In a round-bottom flask, L-serine methyl ester (free base) and an equimolar amount of salicylaldehyde are dissolved in methanol. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the Schiff base. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]

-

Reduction: The reaction mixture is then cooled in an ice bath. Sodium borohydride is added portion-wise to the solution. The addition should be slow to control the evolution of hydrogen gas.

-

Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the Schiff base intermediate.

-

Work-up and Purification: The reaction is quenched by the careful addition of water or a dilute acid (e.g., 1M HCl) to destroy any excess sodium borohydride. The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford N-2-Hydroxybenzyl-L-serine methyl ester as a pure compound.

| Parameter | Value | Reference |

| Starting Materials | L-Serine Methyl Ester, Salicylaldehyde | [5][8] |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [5] |

| Solvent | Methanol | [6] |

| Temperature | 0 °C to Room Temperature | [6] |

| Purification | Column Chromatography |

Conclusion

The synthesis of N-2-Hydroxybenzyl-L-serine methyl ester is a well-established process that relies on fundamental organic transformations. The key to a successful synthesis lies in the careful preparation of the L-serine methyl ester starting material and the controlled execution of the reductive amination step. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can reliably produce this valuable chiral building block for further applications in drug discovery and development. The methodologies described herein are robust and can likely be adapted for the synthesis of a variety of N-substituted amino acid derivatives.

References

Sources

- 1. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization and Antibacterial Activity of N-o-Hydroxybenzyl-amino Acids [yyhx.ciac.jl.cn]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. iosrjournals.org [iosrjournals.org]

An In-depth Technical Guide on the Theoretical Mechanism of Action of N-2-Hydroxybenzyl-L-serine Methyl Ester

Abstract

N-2-Hydroxybenzyl-L-serine methyl ester is a novel synthetic compound that holds significant therapeutic promise due to its unique chemical structure, combining the functionalities of 2-hydroxybenzylamine (2-HOBA) and L-serine methyl ester. This guide delineates a theoretical framework for its mechanism of action, positing a dual-pronged approach targeting oxidative stress and cellular inflammation. We hypothesize that the 2-hydroxybenzyl moiety acts as a potent scavenger of reactive carbonyl species, while the L-serine component modulates endogenous antioxidant pathways, such as the Nrf2/HO-1 axis. This document provides a comprehensive overview of the proposed signaling pathways, detailed experimental protocols for their validation, and a scientific rationale for the underlying therapeutic potential of this compound.

Introduction: A Molecule of Bimodal Potential

The rational design of therapeutic agents often involves the strategic combination of pharmacophores to achieve synergistic or additive effects. N-2-Hydroxybenzyl-L-serine methyl ester is a prime example of such a design, integrating two bioactive moieties: 2-hydroxybenzylamine and L-serine methyl ester.

-

2-Hydroxybenzylamine (2-HOBA): A naturally occurring compound found in buckwheat, 2-HOBA has been identified as a potent scavenger of isolevuglandins (IsoLGs), which are highly reactive γ-ketoaldehydes formed during lipid peroxidation.[1][2] IsoLGs are implicated in the pathogenesis of numerous inflammatory and cardiovascular diseases due to their ability to form adducts with proteins and DNA, leading to cellular dysfunction.[3] By trapping these reactive species, 2-HOBA mitigates downstream inflammatory cascades and oxidative damage.[3][4]

-

L-Serine and its Derivatives: L-serine, a non-essential amino acid, has demonstrated cytoprotective and antioxidant properties.[5] Studies have shown that L-serine can upregulate the expression of key antioxidant enzymes through the activation of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway.[5] L-serine methyl ester, as a derivative, is often utilized in drug development to enhance solubility and reactivity.[6]

This guide proposes that N-2-Hydroxybenzyl-L-serine methyl ester leverages the distinct yet complementary activities of its constituent parts to exert a robust protective effect against cellular stress.

Hypothesized Mechanism of Action: A Dual-Pronged Approach

We postulate that N-2-Hydroxybenzyl-L-serine methyl ester functions through a bimodal mechanism involving direct scavenging of reactive species and upregulation of endogenous antioxidant defenses.

Direct Scavenging of Reactive Carbonyl Species

The primary proposed mechanism for the 2-hydroxybenzyl moiety is the direct scavenging of reactive carbonyl species, particularly γ-ketoaldehydes like isolevuglandins. This action is critical in preventing the formation of damaging protein and DNA adducts that contribute to cellular dysfunction and inflammation.

Caption: Proposed scavenging mechanism of the 2-hydroxybenzyl moiety.

Upregulation of the Nrf2/HO-1 Antioxidant Pathway

The L-serine moiety is hypothesized to contribute to cytoprotection by activating the Nrf2 signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).

Caption: Hypothesized activation of the Nrf2/HO-1 pathway by the L-serine moiety.

Experimental Validation Protocols

To validate the hypothesized mechanisms of action, a series of in vitro experiments are proposed.

Cell Culture and Treatment

Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable model for these studies as they are a primary cell type involved in vascular inflammation and oxidative stress.

-

Cell Line: Primary HUVECs.

-

Culture Conditions: Endothelial Cell Growth Medium supplemented with growth factors, 5% CO₂, 37°C.

-

Treatment: Cells will be pre-treated with varying concentrations of N-2-Hydroxybenzyl-L-serine methyl ester for a specified duration before being challenged with an oxidative stressor (e.g., H₂O₂ or a lipid hydroperoxide).

Assessment of Reactive Carbonyl Species Scavenging

Objective: To determine if N-2-Hydroxybenzyl-L-serine methyl ester can directly scavenge reactive carbonyl species.

Methodology: In Vitro Isolevuglandin Adduct Formation Assay

-

Preparation of Reagents:

-

N-2-Hydroxybenzyl-L-serine methyl ester stock solution.

-

Bovine Serum Albumin (BSA) as a target protein.

-

Isolevuglandin solution.

-

-

Reaction: Incubate BSA with IsoLG in the presence or absence of varying concentrations of the test compound.

-

Detection: Analyze the formation of IsoLG-BSA adducts using Western blotting with an anti-IsoLG adduct antibody.

-

Expected Outcome: A dose-dependent decrease in IsoLG-BSA adduct formation in the presence of N-2-Hydroxybenzyl-L-serine methyl ester.

Data Presentation:

| Treatment Group | IsoLG Concentration (µM) | Compound Conc. (µM) | Relative IsoLG-BSA Adduct Level (%) |

| Control | 0 | 0 | 0 |

| IsoLG alone | 10 | 0 | 100 |

| IsoLG + Compound | 10 | 1 | Value |

| IsoLG + Compound | 10 | 10 | Value |

| IsoLG + Compound | 10 | 50 | Value |

Evaluation of Nrf2 Pathway Activation

Objective: To investigate the effect of N-2-Hydroxybenzyl-L-serine methyl ester on the activation of the Nrf2 signaling pathway.

Methodology: Immunofluorescence for Nrf2 Nuclear Translocation

-

Cell Seeding: Seed HUVECs on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with the test compound for various time points.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Incubate with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

-

Imaging: Visualize using a fluorescence microscope.

-

Expected Outcome: Increased nuclear localization of Nrf2 in cells treated with the compound.

Methodology: Western Blot for HO-1 Expression

-

Cell Lysis: Lyse treated HUVECs and quantify total protein concentration.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against HO-1 and a loading control (e.g., β-actin).

-

Detection: Use a chemiluminescent substrate for detection.

-

Expected Outcome: A dose-dependent increase in HO-1 protein expression.

Data Presentation:

| Treatment Group | Compound Conc. (µM) | Relative Nrf2 Nuclear Translocation (Fold Change) | Relative HO-1 Expression (Fold Change) |

| Vehicle Control | 0 | 1.0 | 1.0 |

| Compound | 1 | Value | Value |

| Compound | 10 | Value | Value |

| Compound | 50 | Value | Value |

Experimental Workflow Diagram

Caption: Overall experimental workflow for validating the proposed mechanisms.

Conclusion and Future Directions

The theoretical framework presented in this guide provides a solid foundation for understanding the potential mechanism of action of N-2-Hydroxybenzyl-L-serine methyl ester. The proposed dual-pronged approach, involving direct scavenging of reactive carbonyls and upregulation of the Nrf2/HO-1 antioxidant pathway, positions this compound as a promising candidate for the treatment of diseases with underlying oxidative stress and inflammation.

Future research should focus on the in vivo validation of these mechanisms in relevant animal models of disease. Furthermore, structure-activity relationship studies could lead to the development of even more potent analogs. The experimental protocols outlined herein offer a clear path forward for the preclinical evaluation of this novel therapeutic agent.

References

-

Davies, S. S., & Amarnath, V. (2023). Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans. International Journal of Molecular Sciences, 24(6), 5678. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Retrieved from [Link]

-

Schreurs, A. M. M., et al. (2010). l-Serine methyl ester hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 66(1), o133. Retrieved from [Link]

-

Universal Biologicals. (n.d.). 2-Hydroxybenzylamine (E0025-GRP). Retrieved from [Link]

-

Beilstein Journals. (2019). Synthesis of nonracemic hydroxyglutamic acids. Beilstein Journal of Organic Chemistry, 15, 229-242. Retrieved from [Link]

- Google Patents. (2019). CN110606811A - Synthetic method of L-serine methyl ester hydrochloride.

-

ResearchGate. (2017). (PDF) Preparation of methyl ester of L-serine. Retrieved from [Link]

-

Tosa, T., & Pizer, L. I. (1971). Biochemical Bases for the Antimetabolite Action of l-Serine Hydroxamate. Journal of Bacteriology, 106(3), 972–982. Retrieved from [Link]

-

Asadbegi, M., et al. (2017). Antioxidant and cytoprotective effects of L-Serine on human endothelial cells. Research in Pharmaceutical Sciences, 12(6), 491–498. Retrieved from [Link]

-

Patsnap Synapse. (n.d.). 2-Hydroxybenzylamine - Drug Targets, Indications, Patents. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) PREPARATION, CHARACTERIZATION AND EVALUATE THEIR BIOLOGICAL ACTIVITY OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 4-((1-(4-HYDROXYPHENYL) ETHYLIDENE) AMINO) BENZENESULFONAMIDE. Retrieved from [Link]

-

Amarnath, V., et al. (2019). In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate. Toxicology in Vitro, 58, 203–209. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 23(10), 2649. Retrieved from [Link]

-

Bryce, G. F., & Brot, N. (1971). Studies on the Enzymes Involved in the Biosynthesis of Cyclo-Tris(N-2,3-Dihydroxybenzoyl-l-Seryl) in Escherichia coli: Kinetic Properties of the l-Serine–Activating Enzyme. Archives of Biochemistry and Biophysics, 142(2), 790-796. Retrieved from [Link]

Sources

- 1. 2-Hydroxybenzylamine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. universalbiologicals.com [universalbiologicals.com]

- 5. Antioxidant and cytoprotective effects of L-Serine on human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Synthesis and Evaluation of N-2-Hydroxybenzyl-L-serine Methyl Ester Structural Analogues

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with the potential for therapeutic intervention is of paramount importance. Amino acid derivatives, in particular, represent a privileged class of molecules, leveraging the inherent chirality and functionality of their parent structures to interact with biological targets. This guide focuses on N-2-Hydroxybenzyl-L-serine methyl ester , a compound of interest due to its unique combination of a serine backbone, a secondary amine linkage, and a phenolic benzyl moiety.

While the specific biological activities of N-2-Hydroxybenzyl-L-serine methyl ester are not yet extensively documented in publicly available literature, its structural components are present in a variety of bioactive compounds. The N-benzyl group is a feature in molecules with activities ranging from neuroprotective to anticancer, and the serine scaffold is a cornerstone of numerous biologically active peptides and small molecules.[1] The presence of a 2-hydroxybenzyl group is also noteworthy, as this functionality is known to be a scavenger of reactive dicarbonyls, suggesting a potential role in mitigating oxidative stress.[2]

This technical guide provides a comprehensive framework for the synthesis of N-2-Hydroxybenzyl-L-serine methyl ester and a diverse library of its structural analogues. Furthermore, we outline a strategic, multi-tiered approach for the biological evaluation of these novel compounds, with the goal of elucidating their therapeutic potential and establishing a robust structure-activity relationship (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Chemical Profile of the Core Compound

-

Compound Name: N-2-Hydroxybenzyl-L-serine methyl ester

-

CAS Number: 1176623-78-1[3]

-

Molecular Formula: C₁₁H₁₅NO₄[3]

-

Molecular Weight: 225.24 g/mol [3]

-

InChI Key: YLIOBEKJZCLNLQ-VIFPVBQESA-N[3]

Synthesis of the Core Compound and its Analogues

The most direct and versatile method for the synthesis of N-2-Hydroxybenzyl-L-serine methyl ester and its analogues is through reductive amination . This well-established reaction involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.[4] In this case, the primary amine of L-serine methyl ester hydrochloride reacts with 2-hydroxybenzaldehyde.

Experimental Protocol: Synthesis of N-2-Hydroxybenzyl-L-serine Methyl Ester

Materials:

-

L-serine methyl ester hydrochloride

-

2-Hydroxybenzaldehyde (Salicylaldehyde)

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Step-by-Step Methodology:

-

Preparation of the Free Amine: To a stirred suspension of L-serine methyl ester hydrochloride (1.0 eq) in DCM at 0 °C, add triethylamine (1.1 eq) dropwise. Stir the mixture for 30 minutes at 0 °C to generate the free L-serine methyl ester.

-

Imine Formation: To the reaction mixture, add 2-hydroxybenzaldehyde (1.0 eq). Stir for 1 hour at room temperature. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the imine.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-2-Hydroxybenzyl-L-serine methyl ester.

Design and Synthesis of Structural Analogues

A systematic exploration of the chemical space around the core structure is crucial for developing a comprehensive SAR. We propose the synthesis of analogues based on modifications at three key positions: the aromatic ring, the serine backbone, and the ester moiety.

Table 1: Proposed Structural Analogues of N-2-Hydroxybenzyl-L-serine Methyl Ester

| Modification Site | Rationale | Proposed Modifications | Synthetic Precursor |

| Aromatic Ring (A-Ring) | To probe the effects of electronics and sterics on biological activity. | Electron-donating groups (e.g., -OCH₃, -CH₃), Electron-withdrawing groups (e.g., -Cl, -F, -NO₂), Positional isomers (3-hydroxy, 4-hydroxy). | Substituted Salicylaldehydes |

| Serine Backbone | To investigate the importance of the hydroxyl group and stereochemistry. | O-benzyl protected serine, D-serine, other amino acid esters (e.g., threonine, alanine). | O-Benzyl-L-serine methyl ester, D-serine methyl ester, etc. |

| Ester Moiety (R-Group) | To modulate solubility, lipophilicity, and potential for prodrug strategies. | Ethyl ester, t-butyl ester, free carboxylic acid (via hydrolysis). | L-serine ethyl ester, L-serine t-butyl ester. |

The synthesis of these analogues will follow the general reductive amination protocol outlined above, substituting the appropriate starting materials.

Caption: Synthetic workflow for N-2-Hydroxybenzyl-L-serine methyl ester analogues.

Proposed Biological Evaluation: A Multi-Tiered Screening Cascade

Given the lack of specific biological data for the core compound, a broad-based screening approach is recommended to identify potential therapeutic applications. We propose a three-tiered screening cascade focusing on cytotoxicity, antimicrobial activity, and antioxidant potential.

Caption: Proposed biological screening cascade for novel analogues.

Cytotoxicity Screening against Cancer Cell Lines

Many N-benzyl derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5][6] The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard initial screen for cytotoxicity.[7]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-